molecular formula C10H8FN3O2 B8804386 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

Cat. No. B8804386
M. Wt: 221.19 g/mol
InChI Key: SQFOHXFPQHTJRN-UHFFFAOYSA-N
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Patent
US07087629B2

Procedure details

4-Methylimidazole (45.1 g, 0.55 M) and N,N-diisopropylethylamine (161 g, 1.25 M) were dissolved in acetonitrile (800 ml), and 3,4-difluoronitrobenzene (79.5 g, 0.5 M) added. The mixture was stirred and heated to reflux under nitrogen for 24 hours. Solvent was evaporated, the residue dissolved in ethyl acetate (800 ml), washed with water (400 ml), brine (200 ml), and dried (magnesium sulfate). The residue was dissolved in toluene (250 ml), treated with charcoal, filtered, and diluted with hot cyclohexane (75 ml) to crystallise 3-fluoro-4-(4-methylimidazol-1-yl)nitrobenzene (64.7 g).
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(N(CC)C(C)C)(C)C.[F:16][C:17]1[CH:18]=[C:19]([N+:24]([O-:26])=[O:25])[CH:20]=[CH:21][C:22]=1F>C(#N)C>[F:16][C:17]1[CH:18]=[C:19]([N+:24]([O-:26])=[O:25])[CH:20]=[CH:21][C:22]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
161 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
79.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (800 ml)
WASH
Type
WASH
Details
washed with water (400 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (250 ml)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with hot cyclohexane (75 ml)
CUSTOM
Type
CUSTOM
Details
to crystallise 3-fluoro-4-(4-methylimidazol-1-yl)nitrobenzene (64.7 g)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1N1C=NC(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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